6-Cyclopropylpyrazine-2-carboxylic acid
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Overview
Description
6-Cyclopropylpyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine ring substituted with a cyclopropyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropylpyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-Cyclopropylpyrazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylpyrazine: Lacks the carboxylic acid group, affecting its reactivity and applications.
2,3-Pyrazinedicarboxylic acid:
Uniqueness: 6-Cyclopropylpyrazine-2-carboxylic acid is unique due to the presence of both the cyclopropyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-cyclopropylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIDFCPPJYNQSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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